molecular formula C12H16O B2726138 2-tert-Butyl-2-phenyloxirane CAS No. 107847-16-5

2-tert-Butyl-2-phenyloxirane

Cat. No.: B2726138
CAS No.: 107847-16-5
M. Wt: 176.259
InChI Key: DSOTZLDEBVCNHL-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-phenyloxirane: is an organic compound that belongs to the class of oxiranes, also known as epoxides. It features a three-membered ring consisting of two carbon atoms and one oxygen atom, with a tert-butyl group and a phenyl group attached to the same carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-2-phenyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of 2-tert-butyl-2-phenylethene with a peracid, such as m-chloroperbenzoic acid, under mild conditions can yield this compound. The reaction typically occurs at room temperature and requires an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of alkenes using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of oxidizing agents like hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-2-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the ring to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, mild conditions.

    Reduction: Lithium aluminum hydride, room temperature.

    Substitution: Amines, thiols, mild to moderate conditions.

Major Products Formed:

    Oxidation: Diols, ketones.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

2-tert-Butyl-2-phenyloxirane finds applications in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Research into potential pharmaceutical applications, such as the development of epoxide-based drugs and their mechanisms of action.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    2-tert-Butyl-2-methyloxirane: Similar structure but with a methyl group instead of a phenyl group.

    2-tert-Butyl-2-ethyloxirane: Similar structure but with an ethyl group instead of a phenyl group.

    2-tert-Butyl-2-propyloxirane: Similar structure but with a propyl group instead of a phenyl group.

Comparison: 2-tert-Butyl-2-phenyloxirane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric effects compared to other alkyl-substituted oxiranes. The phenyl group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-tert-butyl-2-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(2,3)12(9-13-12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOTZLDEBVCNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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